An In-depth Technical Guide to (5-Bromo-1,3-phenylene)dimethanol (CAS: 51760-22-6)
An In-depth Technical Guide to (5-Bromo-1,3-phenylene)dimethanol (CAS: 51760-22-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromo-1,3-phenylene)dimethanol, a versatile building block in organic synthesis with potential applications in pharmaceutical and materials science. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its relevance in drug discovery.
Core Chemical and Physical Properties
(5-Bromo-1,3-phenylene)dimethanol, also known as 5-bromo-1,3-bis(hydroxymethyl)benzene, is a white to yellow solid organic compound. Its structure features a central benzene ring substituted with a bromine atom and two hydroxymethyl (-CH₂OH) groups at positions 1 and 3. This unique arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 51760-22-6 | |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| Melting Point | 90-91 °C | |
| Boiling Point (Predicted) | 369.0 ± 32.0 °C | |
| Density (Predicted) | 1.628 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.91 ± 0.10 | |
| Appearance | White to yellow solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. |
Synthesis of (5-Bromo-1,3-phenylene)dimethanol
The primary synthetic route to (5-Bromo-1,3-phenylene)dimethanol involves the reduction of a diester precursor, dimethyl 5-bromoisophthalate. This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol: Synthesis via Reduction of Dimethyl 5-bromoisophthalate
This protocol describes a two-step synthesis: the preparation of the precursor, dimethyl 5-bromoisophthalate, followed by its reduction to the target compound, (5-Bromo-1,3-phenylene)dimethanol.
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
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Materials: 5-bromoisophthalic acid, anhydrous methanol, concentrated sulfuric acid, 5 wt% aqueous sodium bicarbonate solution, distilled water.
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Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.
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Heat the reaction mixture to reflux and stir for several hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Slowly pour the reaction mixture into a beaker of distilled water.
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Neutralize the mixture with a 5 wt% aqueous sodium bicarbonate solution until the pH is between 7 and 8, which will cause the product to precipitate.
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Collect the white precipitate by vacuum filtration and wash it thoroughly with distilled water.
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Dry the solid under vacuum to yield dimethyl 5-bromoisophthalate.
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Step 2: Reduction to (5-Bromo-1,3-phenylene)dimethanol
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Materials: Dimethyl 5-bromoisophthalate, Lithium Aluminium Hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, distilled water, 15% aqueous sodium hydroxide solution, anhydrous magnesium sulfate.
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Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
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Cool the suspension to 0 °C using an ice bath.
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In a separate flask, dissolve dimethyl 5-bromoisophthalate in anhydrous THF.
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Slowly add the solution of dimethyl 5-bromoisophthalate to the stirred LiAlH₄ suspension at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a careful, sequential addition of water and then a 15% aqueous sodium hydroxide solution. A common workup procedure for a reaction with 'x' grams of LiAlH₄ involves the slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water.[2][3]
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Stir the resulting mixture at room temperature until a granular precipitate forms.
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Add anhydrous magnesium sulfate to the mixture and stir to ensure all water is absorbed.
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Filter the solid aluminum salts and wash the filter cake with THF.
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Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude (5-Bromo-1,3-phenylene)dimethanol.
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Purification
The crude product can be purified by recrystallization.[4][5][6][7]
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Procedure:
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Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethyl acetate and hexanes).
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Allow the solution to cool slowly to room temperature to induce crystallization.
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Further cooling in an ice bath can maximize the yield of the crystals.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of (5-Bromo-1,3-phenylene)dimethanol are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists.
Role of the Bromine Atom: The presence of a bromine atom on an aromatic ring is a common feature in many pharmaceutical compounds.[8][9][10] Bromine can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and provide a handle for further synthetic modifications through cross-coupling reactions.[11] This allows for the creation of diverse libraries of compounds for biological screening.
Benzyl Alcohol Derivatives: Benzyl alcohol and its derivatives have been investigated for a range of biological activities, including antimicrobial properties.[1][12][13][14][15] The two hydroxymethyl groups on (5-Bromo-1,3-phenylene)dimethanol offer points for derivatization to explore potential therapeutic applications.
Visualizing Synthetic and Logical Workflows
To aid in the understanding of the synthesis and purification processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for (5-Bromo-1,3-phenylene)dimethanol.
Caption: LiAlH₄ reduction workup procedure logic.
References
- 1. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Magic Formulas [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
